molecular formula C18H20N2O2S2 B2390006 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946248-78-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2390006
CAS No.: 946248-78-8
M. Wt: 360.49
InChI Key: VMPUGTFUZCLKOK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a dimethylaminoethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

    Attachment of the Dimethylaminoethyl Group: This step might involve the reaction of the sulfonamide with a suitable dimethylaminoethyl halide under basic conditions.

    Incorporation of the Thiophene Ring: The final step could involve the coupling of the thiophene ring to the dimethylaminoethyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: A simpler analog without the dimethylaminoethyl and thiophene groups.

    Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the naphthalene core.

    Dimethylaminoethyl derivatives: Compounds with similar dimethylaminoethyl groups but different core structures.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is unique due to its combination of a naphthalene sulfonamide core with a dimethylaminoethyl group and a thiophene ring. This unique structure may confer specific chemical properties and biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)18(16-9-10-23-13-16)12-19-24(21,22)17-8-7-14-5-3-4-6-15(14)11-17/h3-11,13,18-19H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUGTFUZCLKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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